molecular formula C9H15N3O B13304524 2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexan-1-ol

2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexan-1-ol

Cat. No.: B13304524
M. Wt: 181.23 g/mol
InChI Key: TZGUCNMEIWPGRA-UHFFFAOYSA-N
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Description

2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexan-1-ol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexan-1-ol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as sodium ascorbate. The reaction can be carried out in various solvents, including water, ethanol, or acetonitrile .

Industrial Production Methods

For large-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of recyclable catalysts and green solvents is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexan-1-ol has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism . The compound’s hydroxyl group can also form hydrogen bonds with biological targets, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A simpler triazole derivative without the cyclohexane ring.

    2-(1H-1,2,3-Triazol-4-yl)ethanol: A similar compound with an ethyl group instead of a cyclohexane ring.

    4-(1H-1,2,3-Triazol-4-yl)benzoic acid: A triazole derivative with a benzoic acid moiety.

Uniqueness

2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexan-1-ol is unique due to its combination of a cyclohexane ring and a triazole moiety, which imparts distinct chemical and biological properties. The presence of the hydroxyl group further enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

2-(2-methyltriazol-4-yl)cyclohexan-1-ol

InChI

InChI=1S/C9H15N3O/c1-12-10-6-8(11-12)7-4-2-3-5-9(7)13/h6-7,9,13H,2-5H2,1H3

InChI Key

TZGUCNMEIWPGRA-UHFFFAOYSA-N

Canonical SMILES

CN1N=CC(=N1)C2CCCCC2O

Origin of Product

United States

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